molecular formula C14H18N6O2 B2478682 1-(oxan-4-yl)-3-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}urea CAS No. 2034532-71-1

1-(oxan-4-yl)-3-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}urea

Cat. No.: B2478682
CAS No.: 2034532-71-1
M. Wt: 302.338
InChI Key: VZMARHMACJNSHC-UHFFFAOYSA-N
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Description

1-(oxan-4-yl)-3-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}urea is a complex organic compound that features a unique combination of oxane, pyridine, and triazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(oxan-4-yl)-3-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}urea typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. The oxane ring can be introduced via a nucleophilic substitution reaction, and the final urea linkage is formed through the reaction of an amine with an isocyanate .

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis platforms to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(oxan-4-yl)-3-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 1-(oxan-4-yl)-3-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}urea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, modulating signal transduction and gene expression .

Properties

IUPAC Name

1-(oxan-4-yl)-3-[(1-pyridin-4-yltriazol-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O2/c21-14(17-11-3-7-22-8-4-11)16-9-12-10-20(19-18-12)13-1-5-15-6-2-13/h1-2,5-6,10-11H,3-4,7-9H2,(H2,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZMARHMACJNSHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC(=O)NCC2=CN(N=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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